molecular formula C7H8BrNO B6203456 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1236031-42-7

4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B6203456
CAS RN: 1236031-42-7
M. Wt: 202
InChI Key:
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one” are not available, bromomethyl groups are often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, bromomethylbenzoate, a compound with a bromomethyl group, is considered hazardous, causing skin irritation and serious eye damage .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some bromomethyl compounds have been studied for their anticancer properties .

Safety and Hazards

As with any chemical compound, safety and hazards need to be evaluated. Bromomethyl compounds can be hazardous and cause skin and eye irritation . Always refer to the safety data sheet (SDS) for specific safety and hazard information .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,2-dihydropyridin-2-one", "N-bromosuccinimide", "Triethylamine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 2-methyl-1,2-dihydropyridin-2-one is reacted with N-bromosuccinimide in the presence of triethylamine and methanol to yield 4-bromo-2-methyl-1,2-dihydropyridin-2-one.", "Step 2: 4-bromo-2-methyl-1,2-dihydropyridin-2-one is treated with sodium hydroxide in methanol to form 4-bromo-2-methylpyridine.", "Step 3: 4-bromo-2-methylpyridine is reacted with formaldehyde in the presence of sodium borohydride to yield 4-(bromomethyl)-2-methylpyridine.", "Step 4: 4-(bromomethyl)-2-methylpyridine is treated with sodium hydroxide in methanol to form 4-(bromomethyl)-1-methylpyridinium hydroxide.", "Step 5: 4-(bromomethyl)-1-methylpyridinium hydroxide is heated in chloroform to yield 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one, the final product." ] }

CAS RN

1236031-42-7

Product Name

4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

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